molecular formula C17H16FNO B11045008 N-Benzyl-N-(2-fluorobenzyl)acrylamide

N-Benzyl-N-(2-fluorobenzyl)acrylamide

Cat. No.: B11045008
M. Wt: 269.31 g/mol
InChI Key: YVYROSBJQURLDI-UHFFFAOYSA-N
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Description

N-Benzyl-N-(2-fluorobenzyl)acrylamide is a chemical compound of interest in scientific research and development, particularly in the field of medicinal chemistry. While specific studies on this exact molecule are limited, its structure suggests potential applications as a building block or intermediate in organic synthesis. Compounds featuring an acrylamide functional group are widely studied for their ability to interact with biological targets. For instance, the acrylamide group can be incorporated into potential drug candidates to improve drug-like properties, such as achieving a favorable balance between hydrophilicity and lipophilicity, which is crucial for cell membrane permeability . Furthermore, molecules containing an acrylamide moiety are explored in the development of targeted covalent inhibitors, such as certain Epidermal Growth Factor Receptor (EGFR) inhibitors, which can form a covalent bond with a specific cysteine residue (Cys797) in the enzyme's active site to prolong therapeutic effects . Researchers should handle this material with appropriate safety precautions. Acrylamides, as a class of chemicals, require careful management due to potential toxicity . Standard safety protocols include using personal protective equipment and operating in a well-ventilated environment. This compound is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H16FNO

Molecular Weight

269.31 g/mol

IUPAC Name

N-benzyl-N-[(2-fluorophenyl)methyl]prop-2-enamide

InChI

InChI=1S/C17H16FNO/c1-2-17(20)19(12-14-8-4-3-5-9-14)13-15-10-6-7-11-16(15)18/h2-11H,1,12-13H2

InChI Key

YVYROSBJQURLDI-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)N(CC1=CC=CC=C1)CC2=CC=CC=C2F

Origin of Product

United States

Synthetic Methodologies and Strategic Approaches to N Benzyl N 2 Fluorobenzyl Acrylamide and Its Analogues

Direct Amidation Reactions for Acrylamide (B121943) Formation

Direct amidation represents the most straightforward conceptual approach to the formation of acrylamides, involving the coupling of an amine with an acrylic acid derivative.

Conventional Amidation Protocols

Conventional amidation for the synthesis of N-substituted acrylamides often involves the reaction of a secondary amine with acryloyl chloride. uobaghdad.edu.iqresearchgate.net In the context of N-Benzyl-N-(2-fluorobenzyl)acrylamide, this would entail the use of N-benzyl-N-(2-fluorobenzyl)amine as the nucleophile. The reaction is typically carried out in the presence of a base, such as triethylamine (B128534), to neutralize the hydrochloric acid byproduct. uobaghdad.edu.iqresearchgate.net

A general procedure for this type of reaction involves dissolving the secondary amine in a suitable solvent, followed by the dropwise addition of acryloyl chloride at a controlled temperature. The use of acryloyl chloride is advantageous due to its high reactivity, which facilitates the formation of the amide bond. However, this method can be limited by the availability and stability of the corresponding acyl chloride and the potential for side reactions.

An alternative conventional method is the Ritter reaction, which involves the N-alkylation of nitriles with alcohols in the presence of a strong acid. orgsyn.org For instance, N-benzylacrylamide has been prepared from acrylonitrile (B1666552) and benzyl (B1604629) alcohol. orgsyn.org While this method is effective for N-mono-substituted acrylamides, its application to N,N-disubstituted acrylamides like the target compound would require a modified approach.

Reactants Reagents Product Reference
Substituted aromatic primary aminesAcryloyl chloride, TriethylamineN-substituted acrylamides uobaghdad.edu.iqresearchgate.net
AcrylonitrileBenzyl alcohol, Concentrated sulfuric acidN-benzylacrylamide orgsyn.org

Catalyst-Promoted Amidation (e.g., Boric Acid Catalysis)

To overcome the limitations of conventional methods, catalyst-promoted amidation reactions have gained significant attention. Boron-based catalysts, particularly boric acid, have emerged as effective promoters for the direct amidation of carboxylic acids and amines. orgsyn.orgnih.govgalchimia.com This approach is considered more environmentally friendly and offers good functional group tolerance. researchgate.net

The mechanism of boric acid-catalyzed amidation is thought to involve the formation of an acyloxyboron intermediate, which then reacts with the amine. nih.gov This catalytic system has been successfully applied to the synthesis of a variety of amides. researchgate.net While a specific example for this compound is not detailed in the literature, the general applicability of boric acid catalysis suggests it as a viable synthetic route. orgsyn.orggalchimia.com The reaction typically involves heating a mixture of the carboxylic acid, amine, and a catalytic amount of boric acid, often with azeotropic removal of water to drive the reaction to completion. researchgate.net

Recent studies have explored various boronic acids and borate (B1201080) esters as catalysts, which in some cases exhibit higher activity than boric acid, especially for more challenging substrates. chemrxiv.org

Catalyst Substrates Key Features Reference
Boric acidCarboxylic acids and aminesEnvironmentally friendly, good functional group tolerance orgsyn.orgresearchgate.net
Boronic acidsCarboxylic acids and aminesCan be more active than boric acid for certain substrates nih.govchemrxiv.org
Borate estersCarboxylic acids and aminesEffective for a wide range of substrates, including challenging ones chemrxiv.org

Advanced Synthetic Pathways

In addition to direct amidation, a number of advanced synthetic methodologies have been developed for the synthesis and modification of acrylamide derivatives. These methods offer alternative reaction pathways and can provide access to novel structures.

Electrochemical Synthesis Routes and Their Mechanistic Implications

Electrochemical methods offer a powerful and sustainable approach to organic synthesis. In the context of acrylamide chemistry, an electrochemical electrophilic bromination/spirocyclization of N-benzyl-acrylamides has been developed. rsc.org This reaction utilizes 2-bromoethan-1-ol as the brominating agent and proceeds via paired electrolysis. This process generates low concentrations of bromine from both cathodic reduction and anodic oxidation, which then acts as an electrophile to initiate the spirocyclization. rsc.org

This methodology has been successfully applied to produce a variety of brominated 2-azaspiro[4.5]decanes in good yields under mild conditions. rsc.org While this specific reaction leads to a cyclized product rather than the direct formation of an acyclic acrylamide, it highlights the potential of electrochemical methods to transform N-benzyl-acrylamide analogues into more complex molecular architectures. The mechanistic implications of such reactions often involve radical intermediates or electrochemically generated reactive species, offering unique reactivity patterns compared to traditional thermal methods. Another study has shown the electrochemical synthesis of monofluoroalkylative 2-azaspiro[4.5]decanes through the spirocyclization of N-(4-alkoxybenzyl)acrylamides. chim.it

Methodology Substrates Products Key Features Reference
Electrochemical bromination/spirocyclizationN-benzyl-acrylamidesBrominated 2-azaspiro[4.5]decanesPaired electrolysis, mild conditions rsc.org
Electrochemical monofluoroalkylation/spirocyclizationN-(4-alkoxybenzyl)acrylamidesMonofluoroalkylative 2-azaspiro[4.5]decanesDearomative spirocyclization chim.it

Photochemical Synthetic Transformations

Photochemical reactions provide another avenue for the synthesis and transformation of acrylamide derivatives, often proceeding under mild conditions and with high selectivity. One notable example is the visible-light-induced photoredox cyclization of N-arylacrylamides to synthesize dihydroquinolinones. researchgate.net This reaction typically employs a photosensitizer to initiate a radical cyclization process. researchgate.net

Another relevant photochemical transformation is the synthesis of N-substituted trichloroacetamides from amines and tetrachloroethylene (B127269) (TCE). nih.gov This reaction proceeds via the photo-oxidation of TCE to generate trichloroacetyl chloride in situ, which then reacts with the amine. The resulting N-substituted trichloroacetamides can serve as precursors to other functional groups. nih.gov These examples demonstrate the utility of photochemical methods in accessing and modifying acrylamide-related structures.

Methodology Substrates Products Key Features Reference
Photoredox cyclizationN-ArylacrylamidesDihydroquinolinonesVisible-light induced, radical mechanism researchgate.net
In situ trichloroacetylationAmines, TetrachloroethyleneN-substituted trichloroacetamidesPhoto-on-demand generation of acylating agent nih.gov

Hypervalent Iodine Mediated Cyclization Strategies

Hypervalent iodine reagents have found widespread use in organic synthesis as versatile and environmentally benign oxidizing agents. In the realm of acrylamide chemistry, a metal-free oxidative cyclization of N-Boc-acrylamides using (diacetoxyiodo)benzene (B116549) has been reported to produce 5,5-disubstituted oxazolidine-2,4-diones. nsf.govfigshare.comnih.govacs.org This reaction proceeds in moderate to excellent yields and involves the formation of a C-O bond. nsf.govfigshare.comnih.govacs.org

The reaction is initiated by the hypervalent iodine reagent, which activates the acrylamide system towards intramolecular cyclization. This strategy has been shown to be diastereospecific in certain cases and can even proceed with phenyl migration for specific substrates. nsf.govfigshare.comnih.govacs.org This methodology showcases the power of hypervalent iodine reagents to effect complex transformations on the acrylamide scaffold, leading to valuable heterocyclic products.

Reagent Substrates Products Key Features Reference
(Diacetoxyiodo)benzeneN-Boc-acrylamides5,5-disubstituted oxazolidine-2,4-dionesMetal-free, oxidative cyclization nsf.govfigshare.comnih.govacs.org

Enzymatic Synthesis Approaches (e.g., Reverse Reaction of Deformylase)

The application of biocatalysis in amide bond formation offers a green and highly selective alternative to traditional chemical methods. nih.gov For a complex tertiary amide like this compound, enzymes such as lipases are promising catalysts. These enzymes, which naturally catalyze the hydrolysis of esters, can be employed in non-aqueous media to drive the reverse reaction: aminolysis of an ester to form an amide bond. researchgate.netresearchgate.net

A plausible enzymatic route to this compound would involve the reaction of its precursor amine, N-Benzyl-N-(2-fluorobenzyl)amine, with an activated acrylic acid derivative, such as an acrylic acid ester (e.g., ethyl acrylate). Immobilized lipases, for instance from Candida antarctica (Novozym 435), are frequently used for such transformations due to their stability in organic solvents and broad substrate scope. nih.govnih.gov The reaction would proceed via nucleophilic attack of the secondary amine on the ester carbonyl, catalyzed by the lipase's active site.

Table 1: Potential Lipase-Catalyzed Synthesis of this compound
Reactant 1Reactant 2EnzymeSolventPotential Product
N-Benzyl-N-(2-fluorobenzyl)amineEthyl acrylateImmobilized Lipase (e.g., Novozym 435)Apolar organic solvent (e.g., Toluene, Hexane)This compound

The reference to the "Reverse Reaction of Deformylase" warrants a specific clarification. Peptide deformylase (PDF) is a metalloenzyme that specifically catalyzes the removal of the formyl group from the N-terminal methionine of nascent polypeptide chains in bacteria. While enzyme-catalyzed reactions are often reversible, the physiological role and substrate specificity of PDF are highly constrained. There is no scientific literature to support the use of a peptide deformylase in the reverse direction to catalyze the formation of an acrylamide bond with a complex secondary amine like N-Benzyl-N-(2-fluorobenzyl)amine. The substrates are structurally and electronically dissimilar. Therefore, this specific enzymatic approach is not considered a viable synthetic strategy for this compound.

Precursor Synthesis and Functional Group Interconversions

The synthesis of this compound relies on the preparation of two key precursors: the secondary amine N-Benzyl-N-(2-fluorobenzyl)amine and an activated acryloyl species, typically acryloyl chloride .

Synthesis of N-Benzyl-N-(2-fluorobenzyl)amine:

Two primary methods are effective for the synthesis of this secondary amine:

Reductive Amination: This is a one-pot procedure involving the reaction of an aldehyde with an amine to form an imine intermediate, which is then reduced in situ to the target amine. beilstein-journals.org For N-Benzyl-N-(2-fluorobenzyl)amine, this can be achieved by reacting 2-fluorobenzaldehyde (B47322) with benzylamine. The intermediate N-(2-fluorobenzylidene)benzenemethanamine is subsequently reduced using a mild reducing agent like sodium borohydride (B1222165) (NaBH₄). jocpr.com

N-Alkylation: This method involves the reaction of a primary amine with an alkyl halide. nih.gov Benzylamine can be mono-alkylated using 2-fluorobenzyl bromide or chloride in the presence of a base (e.g., K₂CO₃, Et₃N) to neutralize the hydrogen halide byproduct. A key challenge in N-alkylation is preventing overalkylation to the tertiary amine or quaternary ammonium (B1175870) salt. researchgate.net This can be managed by controlling the stoichiometry of the reactants or using specific strategies like employing amine hydrohalide salts to selectively deprotonate the primary amine. mdpi.com

Table 2: Comparison of Synthetic Routes to N-Benzyl-N-(2-fluorobenzyl)amine
MethodReactant AReactant BReagentsKey Considerations
Reductive Amination2-FluorobenzaldehydeBenzylamineReducing agent (e.g., NaBH₄), Solvent (e.g., Methanol)Mild conditions; often a one-pot reaction. researchgate.net
N-AlkylationBenzylamine2-Fluorobenzyl bromideBase (e.g., K₂CO₃), Solvent (e.g., Acetonitrile)Potential for overalkylation must be controlled. mdpi.com

Synthesis of Acryloyl Chloride:

Acryloyl chloride is typically prepared from acrylic acid by reaction with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. masterorganicchemistry.com This reaction converts the carboxylic acid into the more reactive acid chloride, making it an excellent acylating agent.

Final Functional Group Interconversion (Amide Formation):

The final step is the formation of the amide bond. This is a nucleophilic acyl substitution reaction where the secondary amine, N-Benzyl-N-(2-fluorobenzyl)amine, acts as the nucleophile, attacking the electrophilic carbonyl carbon of acryloyl chloride. nih.govacs.org The reaction is typically carried out in an aprotic solvent in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to scavenge the HCl generated during the reaction. nih.govgoogle.com

Mechanistic Investigations and Elucidation of Reaction Pathways

Reaction Kinetics and Transition State Analysis

Detailed kinetic studies and transition state analyses for the synthesis of N-Benzyl-N-(2-fluorobenzyl)acrylamide are not extensively documented in publicly available literature. However, the formation of the amide bond, typically through the acylation of the corresponding secondary amine (N-benzyl-1-(2-fluorophenyl)methanamine) with acryloyl chloride, is expected to follow a nucleophilic acyl substitution mechanism.

Such an analysis would involve:

Rate Determination: Investigating how the reaction rate depends on the concentration of the amine and the acylating agent.

Activation Parameters: Calculating the activation energy (Ea), enthalpy (ΔH‡), and entropy (ΔS‡) of the reaction to understand the energy profile of the transition state.

For related amide syntheses, the reaction is often characterized by a low activation energy, especially when a highly reactive acylating agent like acryloyl chloride is used in the presence of a base to neutralize the HCl byproduct.

Characterization of Intermediates in Synthetic Pathways

The synthesis of this compound typically proceeds from N-(2-fluorophenyl)aniline, which is first benzylated and then acylated. A general synthetic pathway involves the reaction of N-benzyl-N-(2-fluorophenyl)amine with acryloyl chloride. rsc.org The primary intermediate in this specific step is the tetrahedral intermediate formed upon the nucleophilic attack of the secondary amine on the carbonyl carbon of the acryloyl chloride. This intermediate is highly unstable and rapidly collapses to form the final amide product and eliminate HCl.

Spectroscopic data for the final product, N-benzyl-N-(2-fluorophenyl)acrylamide, has been reported, confirming its structure. rsc.org

Spectroscopic Data for N-benzyl-N-(2-fluorophenyl)acrylamide rsc.org
TechniqueObserved Data
Mass Spectrometry (MS-EI)m/z (%) 255 (M+, 15), 91 (100)

A related transformation involves the subsequent reaction of this compound to form N-benzyl-N-(2-fluorophenyl)-2-hydroxyacrylamide, indicating the reactivity of the acryloyl moiety. rsc.org

Electrophilic and Nucleophilic Substitution Mechanisms

The structure of this compound contains several sites susceptible to substitution reactions.

Electrophilic Aromatic Substitution: The two phenyl rings can undergo electrophilic substitution (e.g., nitration, halogenation). The fluorine atom on one ring acts as a deactivating but ortho-, para-directing group, while the N-acyl group on the other ring is also deactivating. The benzyl (B1604629) group itself is activating. The precise outcome would depend on the reaction conditions and the directing effects of the various substituents.

Nucleophilic Substitution: The benzylic positions are potential sites for nucleophilic substitution, although this would require the presence of a leaving group. More relevant is the potential for nucleophilic attack at the β-carbon of the acrylamide (B121943) group (Michael addition). Furthermore, nucleophilic fluorine substitution on related benzyl bromide systems has been explored, suggesting that under certain conditions, halide exchange can occur via both SN1 and SN2 pathways. nih.gov The mechanism is influenced by the solvent and the nature of the nucleophile. nih.govucl.ac.uk

Radical Reaction Pathways in Formation and Transformation

Radical reactions can be initiated at several positions within the this compound molecule. The benzylic C-H bonds are particularly susceptible to radical abstraction due to the resonance stabilization of the resulting benzyl radical. khanacademy.org Once formed, these benzylic radicals can participate in various reactions, including coupling or reaction with other radical species.

The vinyl group of the acrylamide moiety can also undergo radical addition reactions. This is the fundamental mechanism for the polymerization of acrylamides, but it can also be a pathway for the introduction of other functional groups across the double bond under radical conditions.

Rearrangement Reactions (e.g., Wittig Rearrangements of Related Systems)

While no Wittig rearrangements have been specifically reported for this compound, the reaction is highly relevant to structurally similar systems. The nih.govnih.gov-Wittig rearrangement of aryl benzyl ethers to form diarylmethanols is a known C-C bond-forming reaction that proceeds under strongly basic conditions. mdpi.comresearchgate.net

Notably, research has shown that amide groups, such as the N-butylcarboxamide group, can serve as effective promoters for the Wittig rearrangement. nih.gov This activating group facilitates the deprotonation necessary to initiate the rearrangement of ortho-, meta-, or para-disposed benzylic ethers. nih.govresearchgate.net Given that this compound contains both benzyl and amide functionalities, it is conceivable that a related substrate could be designed to undergo such a rearrangement, potentially directed by the amide moiety. thieme-connect.com

Cycloaddition Reaction Mechanisms (e.g., 1,3-Dipolar Cycloadditions)

The acrylamide functional group is an excellent dipolarophile for 1,3-dipolar cycloaddition reactions, a powerful method for synthesizing five-membered heterocycles. nih.govwikipedia.org This concerted [4π + 2π] cycloaddition involves the reaction of the acrylamide's C=C double bond with a 1,3-dipole such as a nitrone, nitrile oxide, or azomethine ylide. researchgate.netresearchgate.net

Key aspects of these mechanisms include:

Stereocontrol: The use of chiral acrylamides often leads to high levels of stereoselectivity in the cycloadducts. This is attributed to the conformationally constrained nature of the acrylamide, which effectively shields one face of the double bond. nih.govresearchgate.netresearchgate.net

Regioselectivity: The orientation of the dipole addition is governed by frontier molecular orbital (FMO) theory, where the interaction between the highest occupied molecular orbital (HOMO) of one component and the lowest unoccupied molecular orbital (LUMO) of the other determines the product's regiochemistry. mdpi.com

Applications: This reaction is a valuable tool in synthetic organic chemistry for building complex heterocyclic scaffolds found in bioactive molecules. nih.govresearchgate.net

This compound can be expected to participate as a dipolarophile in such reactions, leading to the formation of various substituted five-membered nitrogen- and oxygen-containing heterocyclic systems.

Catalytic Mechanisms (e.g., Photoinduced C-N Bond Activation)

The activation of the C-N bonds in amides is a challenging but increasingly important area of research. For N-benzyl substituted amides, transition-metal-mediated activation of the benzylic C-N bond presents a pathway for catalytic reactions. researchgate.net This can involve oxidative addition of the C-N bond to a metal center, enabling subsequent transformations.

Recent advancements include visible-light-induced photoredox catalysis for C-N bond formation to produce N-benzylbenzamides from benzamides and benzyl alcohols. nih.gov This green chemistry approach suggests that photoinduced mechanisms could also be relevant for the transformation or cleavage of the C-N bonds in this compound. Furthermore, methods involving halogenation to induce C-N bond activation have been developed, triggering stereoinvertive intramolecular substitutions in related systems. rsc.org Bifunctional N-heterocyclic carbenes have also been shown to activate amide C-N bonds by combining carbene catalysis with hydrogen-bonding interactions. nih.gov

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination, offering detailed insights into the chemical environment of individual atoms. For N-Benzyl-N-(2-fluorobenzyl)acrylamide, a combination of ¹H, ¹³C, and ¹⁹F NMR, augmented by two-dimensional techniques, would provide unambiguous structural confirmation.

Proton (¹H) NMR for Structural Confirmation

The ¹H NMR spectrum is anticipated to show distinct signals for each unique proton environment. The vinyl protons of the acrylamide (B121943) group are expected to appear in the olefinic region (typically δ 5.5–6.5 ppm) as a complex set of multiplets due to geminal and cis/trans couplings.

The two methylene (B1212753) (CH₂) groups, being chemically non-equivalent, should produce two separate signals, likely singlets, in the range of δ 4.5–5.0 ppm. The aromatic regions will contain overlapping multiplets corresponding to the five protons of the benzyl (B1604629) ring and the four protons of the 2-fluorobenzyl ring, generally resonating between δ 7.0 and 7.5 ppm. The protons on the fluorinated ring will exhibit additional splitting due to coupling with the fluorine atom.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound
Proton EnvironmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
Acrylamide Vinyl (=CH₂)~ 5.6 - 5.8Doublet of doublets (dd)2H
Acrylamide Vinyl (-CH=)~ 6.3 - 6.5Doublet of doublets (dd)1H
Benzyl Methylene (-N-CH₂-Ph)~ 4.6 - 4.8Singlet (s)2H
2-Fluorobenzyl Methylene (-N-CH₂-Ar-F)~ 4.7 - 4.9Singlet (s) or Doublet (d)2H
Benzyl Aromatic (Ar-H)~ 7.2 - 7.4Multiplet (m)5H
2-Fluorobenzyl Aromatic (Ar-H)~ 7.0 - 7.5Multiplet (m)4H

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their chemical nature. The most downfield signal is expected to be the amide carbonyl carbon, typically appearing around δ 165–170 ppm. The vinyl carbons of the acrylamide moiety will resonate in the δ 125–135 ppm range.

The two distinct methylene carbons attached to the nitrogen are predicted to appear in the δ 45–55 ppm region. The spectrum will also feature a series of signals between δ 115 and 140 ppm corresponding to the aromatic carbons of both benzyl rings. Notably, the carbons of the 2-fluorobenzyl ring will exhibit splitting due to C-F coupling. The carbon directly bonded to fluorine (C-F) will appear as a large doublet (¹J_CF ≈ 240–250 Hz), while other carbons in that ring will show smaller couplings over two, three, or four bonds.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
Carbon EnvironmentPredicted Chemical Shift (δ, ppm)Key Coupling Information
Amide Carbonyl (C=O)~ 167.0-
Acrylamide Vinyl (=CH₂)~ 128.0-
Acrylamide Vinyl (-CH=)~ 131.0-
Benzyl Methylene (-N-CH₂-Ph)~ 51.0-
2-Fluorobenzyl Methylene (-N-CH₂-Ar-F)~ 48.0-
Aromatic (Ar-C)~ 126.0 - 138.0Multiple signals
Aromatic (Ar-C-F)~ 158.0 - 162.0¹J_CF ≈ 245 Hz
Aromatic (Ar-C adjacent to C-F)~ 115.0 - 130.0²J_CF ≈ 20-25 Hz

Fluorine-19 (¹⁹F) NMR for Fluorine Environment Elucidation

¹⁹F NMR is a highly sensitive and specific technique for observing fluorine atoms. wikipedia.org Since this compound contains a single fluorine atom, its ¹⁹F NMR spectrum is expected to show one primary signal. The chemical shift for a fluorine atom on an aromatic ring, as in the 2-fluorobenzyl group, typically falls within the range of δ -110 to -120 ppm. researchgate.netazom.com This signal would likely appear as a multiplet due to spin-spin coupling with the nearby ortho and meta protons on the aromatic ring. azom.com

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from the ¹H and ¹³C spectra and confirming the connectivity of the molecular structure. iupac.org

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. Key correlations would be observed between the vinyl protons of the acrylamide group and among the protons within each of the aromatic rings. slideshare.netemerypharma.com

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). It would definitively link the methylene proton signals to their corresponding methylene carbon signals and each aromatic proton to its parent carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons over two to three bonds, which is critical for piecing together the molecular fragments. emerypharma.comyoutube.com Expected key correlations would include:

The methylene protons of both benzyl groups to the carbonyl carbon.

The acrylamide vinyl protons to the carbonyl carbon.

The methylene protons to the quaternary aromatic carbons of their respective rings.

Vibrational Spectroscopy

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations. vscht.cz For this compound, which is a tertiary amide, the most prominent and diagnostic absorption band would be the strong carbonyl (C=O) stretch (Amide I band) appearing in the range of 1630–1680 cm⁻¹. spectroscopyonline.comresearchgate.net

Other characteristic absorptions would include C=C stretching from the acrylamide and aromatic rings (1450–1640 cm⁻¹), C-H stretching from both aromatic (>3000 cm⁻¹) and aliphatic (<3000 cm⁻¹) groups, and a strong C-F stretching band, typically found in the 1100–1250 cm⁻¹ region. vscht.cz Unlike primary or secondary amides, no N-H stretching bands would be observed around 3200-3500 cm⁻¹. wpmucdn.com

Table 3: Predicted Characteristic IR Absorption Bands for this compound
Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Intensity
C-H Stretch (Aromatic)Ar-H3010 - 3100Medium
C-H Stretch (Aliphatic)-CH₂-2850 - 2960Medium
C=O Stretch (Amide I)Tertiary Amide1650 - 1670Strong
C=C Stretch (Alkene)-CH=CH₂1620 - 1640Medium
C=C Stretch (Aromatic)Ar C=C1450 - 1600Medium-Weak
C-F StretchAr-F1100 - 1250Strong

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical tool for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution and soft ionization techniques are particularly valuable.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the precise elemental formula of a molecule. odu.edu This technique can distinguish between compounds with the same nominal mass but different atomic compositions. For this compound (C₁₇H₁₆FNO), HRMS would be used to confirm its elemental formula by comparing the experimentally measured mass with the theoretically calculated exact mass.

ParameterValue
Molecular FormulaC₁₇H₁₆FNO
Calculated Exact Mass ([M])269.12160 u
Expected Ion ([M+H]⁺)270.12943 u

Electrospray Ionization (ESI) is a soft ionization technique that generates intact gas-phase ions from thermally labile molecules, typically with minimal fragmentation. nih.gov This method is ideal for determining the molecular weight of the analyte. nih.gov When analyzing this compound using ESI-MS in positive ion mode, the primary species observed would be the protonated molecule, [M+H]⁺.

Although direct ESI-MS data for the target compound is not documented in the searched literature, data from the closely related compound, N-benzyl-N-(2-fluorophenyl)acrylamide, shows a molecular ion (M⁺) peak at an m/z of 255 under Electron Ionization (EI) conditions. rsc.org This analogue differs by a CH₂ group. For this compound, the ESI-MS spectrum would be expected to show a prominent peak corresponding to its protonated molecular ion at m/z 270.13.

X-ray Crystallography for Solid-State Structure Determination

No crystal structure has been reported for this compound. However, the crystallographic data for a structurally similar compound, N-Benzyl-N-(4-chlorophenyl)acrylamide, provides insight into the type of structural information that could be obtained. nih.gov The analysis of this analogue revealed key structural parameters, including the dihedral angles between the planes of the aromatic rings and the acrylamide unit. nih.gov Such data is critical for understanding steric effects and intermolecular interactions in the solid state.

Crystallographic Data for Analogue Compound: N-Benzyl-N-(4-chlorophenyl)acrylamide nih.gov

ParameterValue
Molecular FormulaC₁₆H₁₄ClNO
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensions
a (Å)9.215 (4)
b (Å)9.210 (4)
c (Å)17.090 (8)
β (°)102.842 (6)
Volume (ų)1414.2 (12)
Dihedral Angles
Acrylamide Unit to Benzene Ring (°)80.06 (12)
Acrylamide Unit to Phenyl Ring (°)68.91 (13)
Between Benzene and Phenyl Rings (°)49.79 (11)

Note: This data is for an analogous compound and is presented for illustrative purposes only.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic nature of N-Benzyl-N-(2-fluorobenzyl)acrylamide. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are used to determine its optimized three-dimensional geometry by finding the minimum energy conformation. nih.govnih.gov

These calculations provide crucial information about the molecule's electronic structure, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. nih.govnih.gov A smaller gap suggests the molecule is more likely to be reactive. The distribution of these orbitals reveals the most probable sites for electrophilic and nucleophilic attack. For instance, in related amide structures, the electron density is often concentrated around the carbonyl oxygen and the aromatic rings, influencing their interaction with other reagents. scielo.br

Table 1: Representative Electronic Properties Calculable by DFT

Calculated ParameterDescriptionTypical Application for this compound
Total Energy The total electronic energy of the molecule in its optimized geometry.Used to compare the relative stability of different conformations.
HOMO Energy Energy of the highest occupied molecular orbital; related to the ability to donate electrons.Identifies regions susceptible to electrophilic attack.
LUMO Energy Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons.Identifies regions susceptible to nucleophilic attack.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.Indicates chemical reactivity and kinetic stability.
Dipole Moment A measure of the overall polarity of the molecule.Predicts how the molecule will interact with polar solvents and external electric fields.

Ab Initio Methods for High-Accuracy Calculations

While DFT is a robust method, ab initio (from first principles) calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, offer higher accuracy for certain properties. These methods are more computationally demanding but are often used to benchmark results obtained from DFT. For this compound, ab initio methods could be employed to calculate highly accurate energies for different conformers or to precisely model intermolecular interactions, providing a gold standard for theoretical analysis.

Molecular Dynamics Simulations for Conformational Analysis

This compound is a flexible molecule with several rotatable bonds. A critical feature of tertiary amides is the hindered rotation around the amide C-N bond, which can lead to the existence of distinct cis(E) and trans(Z) rotational isomers (rotamers). scielo.br Molecular Dynamics (MD) simulations are employed to explore the conformational space of the molecule over time. mdpi.com

MD simulations model the movement of atoms and molecules by solving Newton's equations of motion. This allows for the study of how the molecule flexes, rotates, and changes its shape in various environments, such as in a solvent like chloroform (B151607) or water. scielo.brresearchgate.net For this compound, MD simulations can identify the most stable conformations, the energy barriers between them, and the population distribution of different rotamers at a given temperature. This information is crucial for understanding how the molecule's shape influences its physical and chemical properties.

Prediction of Spectroscopic Parameters

Quantum chemical calculations are highly effective in predicting spectroscopic parameters, which can then be compared with experimental data for structural validation. DFT methods can accurately calculate the chemical shifts for ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govscielo.br In studies of similar N-benzyl amides, calculated NMR spectra have shown good agreement with experimental findings, helping to assign specific peaks to the E and Z isomers. scielo.br

Furthermore, vibrational frequencies corresponding to Infrared (IR) and Raman spectroscopy can be computed. nih.gov These calculations help in assigning the observed spectral bands to specific molecular motions, such as the characteristic C=O stretch of the amide group or the C-F stretch from the fluorobenzyl moiety.

Table 2: Example of Predicted vs. Experimental Spectroscopic Data Comparison

NucleusPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
¹³C (C=O) 170.1170.6
¹H (CH₂-Ph) 4.955.00
¹H (Vinyl) 5.3-6.45.3-6.5

Note: Data is illustrative, based on typical values for similar acrylamide (B121943) structures. rsc.org

Reaction Pathway Modeling and Energy Landscape Analysis

Theoretical chemistry is a powerful tool for elucidating reaction mechanisms. For this compound, this involves modeling potential chemical transformations, such as reactions at the acrylamide double bond or hydrolysis of the amide group. Using methods like DFT, researchers can map the entire potential energy surface of a reaction. scielo.br

This process involves identifying the structures of reactants, products, and, crucially, the transition states that connect them. By calculating the activation energy (the energy difference between the reactants and the transition state), the feasibility and rate of a reaction can be predicted. This analysis provides a detailed, step-by-step understanding of the reaction pathway at a molecular level.

Quantitative Structure-Activity Relationships (QSAR) for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to predict the properties of chemical compounds based on their molecular structures. While often used for biological activity, QSAR can also model physicochemical properties. In the context of this compound, a QSAR study would involve a set of structurally similar compounds. nih.govnih.gov

The first step is to calculate a range of molecular descriptors for each compound. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. mdpi.comatlantis-press.com A mathematical model is then developed to find a correlation between these descriptors and a specific property of interest. This model can then be used to predict the properties of new, unsynthesized compounds, guiding further research.

Table 3: Common Molecular Descriptors in QSAR Studies

Descriptor TypeExample DescriptorProperty Represented
Topological Connectivity Indices (e.g., X0v)Molecular size and branching. mdpi.com
Electronic Partial Charges, HOMO/LUMO energiesElectron distribution and reactivity. atlantis-press.com
Steric / Geometrical Molecular Weight (MW), Molecular Surface AreaSize and shape of the molecule. nih.gov
Lipophilic LogP (Partition Coefficient)Hydrophobicity/hydrophilicity. atlantis-press.com

Frontier Molecular Orbital (FMO) Theory Applications

A comprehensive search of publicly available scientific literature and computational chemistry databases did not yield specific studies applying Frontier Molecular Orbital (FMO) theory to the compound This compound . Consequently, detailed research findings, including data on Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy, the HOMO-LUMO gap, and other related quantum chemical parameters, are not available for this specific molecule.

FMO theory is a critical tool in computational chemistry for predicting the reactivity and kinetic stability of molecules. The energies of the HOMO and LUMO are fundamental parameters in this theory. The HOMO energy is associated with the molecule's capacity to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between these two orbitals (ΔE = ELUMO – EHOMO) is a key indicator of chemical reactivity; a smaller gap generally suggests higher reactivity and lower kinetic stability.

While computational studies, often employing Density Functional Theory (DFT), have been conducted on various other N-substituted acrylamide derivatives, the specific structural combination of both a benzyl (B1604629) group and a 2-fluorobenzyl group attached to the nitrogen atom of the acrylamide has not been the subject of published theoretical investigations found within the scope of the search. Therefore, no data tables or detailed findings on its electronic properties and molecular orbitals can be provided at this time.

Polymerization Science and Advanced Material Applications

Homopolymerization of N-Benzyl-N-(2-fluorobenzyl)acrylamide

The synthesis of polymers from a single type of monomer, known as homopolymerization, is a fundamental concept in polymer science. For this compound, this would result in the formation of poly(this compound).

Radical Polymerization Studies

Free-radical polymerization is a common method for polymerizing a wide variety of vinyl monomers. However, the bulky N-substituents in this compound are anticipated to present considerable steric challenges to the propagation of the polymer chain. This steric hindrance can lead to a lower rate of polymerization and potentially limit the achievable molecular weight of the resulting polymer.

In studies of other N,N-disubstituted acrylamides, it has been observed that the nature and size of the substituents on the nitrogen atom significantly affect polymerizability. For instance, while N,N-dimethylacrylamide readily undergoes radical polymerization, monomers with larger substituents can exhibit reduced reactivity. The polymerization of this compound would likely require carefully optimized conditions, such as the choice of initiator and solvent, to achieve efficient conversion.

Illustrative Data on Radical Polymerization of a Structurally Similar N,N-Disubstituted Acrylamide (B121943)

Initiator Solvent Temperature (°C) Monomer Conversion (%) Mn ( g/mol ) Đ (Mw/Mn)
AIBN Toluene 70 65 25,000 2.1
BPO Dioxane 80 72 31,000 1.9

Note: This data is hypothetical and intended to be illustrative of typical results for the radical polymerization of a sterically hindered N,N-disubstituted acrylamide.

Controlled/Living Polymerization Techniques (e.g., RAFT, GTP)

Controlled/living polymerization techniques offer the ability to synthesize polymers with well-defined molecular weights, narrow molecular weight distributions (low dispersity, Đ), and complex architectures.

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: RAFT polymerization is a versatile controlled radical polymerization method that has been successfully applied to a wide range of acrylamide monomers. For a monomer like this compound, RAFT would be a promising technique to achieve controlled polymerization despite the steric hindrance. The choice of the RAFT agent (a thiocarbonylthio compound) would be critical to mediate the polymerization effectively. The bulky substituents might necessitate the use of a less sterically demanding or more reactive RAFT agent to ensure efficient chain transfer and control over the polymerization.

Group Transfer Polymerization (GTP): GTP is another living polymerization technique, primarily used for acrylic monomers. While less common for acrylamides compared to RAFT, its potential applicability to this compound could be explored. The success of GTP would depend on the stability of the intermediate species, which could be influenced by the electronic properties of the fluorinated benzyl (B1604629) group.

Hypothetical Data for Controlled Polymerization of this compound via RAFT

RAFT Agent Initiator [M]₀:[CTA]₀:[I]₀ Time (h) Conversion (%) Mn,theo ( g/mol ) Mn,exp ( g/mol ) Đ
CPDB AIBN 100:1:0.2 12 85 21,700 20,500 1.15
DDMAT AIBN 100:1:0.2 18 78 19,900 18,900 1.20

Note: This data is hypothetical, illustrating the expected level of control achievable with RAFT polymerization for a monomer of this type. Mn,theo and Mn,exp represent the theoretical and experimental number-average molecular weights, respectively.

Copolymerization with Other Monomers

Copolymerization, the process of polymerizing two or more different monomers, allows for the synthesis of polymers with tailored properties. This compound could be copolymerized with other vinyl monomers to create materials with unique characteristics.

Synthesis of Copolymers with Defined Architectures

Controlled/living polymerization techniques like RAFT are particularly well-suited for the synthesis of copolymers with defined architectures, such as block, gradient, and star copolymers. By sequentially adding different monomers to the reaction, it would be theoretically possible to synthesize, for example, a block copolymer comprising a segment of poly(this compound) and a segment of another polymer, such as polystyrene or poly(methyl methacrylate). The resulting amphiphilic or stimuli-responsive properties would depend on the nature of the comonomer.

Investigation of Copolymerization Kinetics

The kinetics of copolymerization are described by the reactivity ratios (r₁ and r₂) of the two monomers. These ratios indicate the preference of a growing polymer chain ending in one monomer to add the same monomer (homopolymerization) versus the other monomer (copolymerization). Given the steric bulk of this compound (M₁), it is likely that its homopolymerization reactivity ratio (r₁) would be low in copolymerizations with less hindered monomers (M₂). This would mean that the monomer would tend to incorporate into the copolymer chain in a more alternating or random fashion rather than in long homopolymeric blocks. The precise values of the reactivity ratios would need to be determined experimentally, for instance, by analyzing the copolymer composition at low monomer conversions for a range of initial monomer feed ratios.

Illustrative Reactivity Ratios for Copolymerization of an N,N-Disubstituted Acrylamide (M₁) with a Common Monomer (M₂)

Comonomer (M₂) r₁ (Hypothetical) r₂ (Hypothetical) Copolymer Type
Styrene 0.3 0.8 Random/Alternating
Methyl Methacrylate 0.2 1.5 Random

Note: This data is illustrative and based on general trends observed in the copolymerization of sterically hindered monomers.

Polymer Properties Derived from Structural Features

The chemical structure of this compound is expected to impart specific properties to its corresponding polymers.

Thermal Properties: The bulky and rigid benzyl and fluorobenzyl groups would restrict the rotational freedom of the polymer backbone. This is anticipated to result in a high glass transition temperature (Tg), meaning the polymer would be rigid and glassy at room temperature.

Solubility: The presence of aromatic rings and the polar amide group suggests that the polymer would be soluble in a range of organic solvents such as tetrahydrofuran (B95107) (THF), chloroform (B151607), and dimethylformamide (DMF). The fluorine atom might also influence its solubility in specific fluorinated solvents.

Optical Properties: The aromatic rings would give the polymer a high refractive index.

Surface Properties: The fluorine atom in the 2-fluorobenzyl group could lead to polymers with lower surface energy and potentially hydrophobic or oleophobic properties.

Table of Compounds Mentioned

Compound Name Abbreviation
This compound -
N,N-dimethylacrylamide DMA
Azobisisobutyronitrile AIBN
Benzoyl peroxide BPO
2-Cyanoprop-2-yl dithiobenzoate CPDB
2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid DDMAT
Tetrahydrofuran THF
Dimethylformamide DMF
Polystyrene PS

Compound "this compound" Not Found in Polymer Science and Advanced Material Applications Literature

Despite a comprehensive search of scientific literature and patent databases, no information was found regarding the polymerization of the chemical compound “this compound” or its applications in advanced materials. The specified topics of thermoresponsive polymer systems, crosslinking mechanisms, polymeric photoresists, hydrogels, advanced separating media, and its use as an intermediate for further polymer modifications yielded no relevant results for this specific compound.

The search did identify a reference to the synthesis of a structurally similar compound, N-benzyl-N-(2-fluorophenyl)acrylamide, in the supplementary information of a research article. However, this document only confirmed the synthesis of the molecule and did not provide any data on its potential for polymerization or its properties as a material.

Further searches were conducted on related N-substituted acrylamides to find analogous behaviors that might be inferred for this compound. This included investigations into:

Thermoresponsive Polymers: The literature is rich with information on thermoresponsive polymers derived from N-substituted acrylamides, most notably poly(N-isopropylacrylamide) (PNIPAM). These polymers exhibit a Lower Critical Solution Temperature (LCST), a property that makes them useful in creating "smart" materials that respond to temperature changes. The specific arrangement of substituents on the nitrogen atom of the acrylamide monomer is crucial in determining the LCST. Without experimental data, it is impossible to predict if a polymer made from this compound would exhibit thermoresponsive properties.

Crosslinking Mechanisms and Network Formation: Various crosslinking strategies are employed for polyacrylamides to form hydrogels and other network polymers. These can involve copolymerization with multifunctional monomers or post-polymerization modification. However, no specific crosslinking methods have been reported for polymers derived from this compound.

Applications in Functional Materials:

Polymeric Photoresists: A patent was found for photoresist compositions containing poly(N-benzyl acrylamide). These materials are sensitive to deep ultraviolet light, making them suitable for microcircuit manufacturing. While this suggests that the N-benzyl group can be advantageous in photoresist applications, there is no information available for the fluorinated analogue requested.

Hydrogels and Advanced Separating Media: Acrylamide-based hydrogels are extensively studied for applications in drug delivery, tissue engineering, and separation technologies. The properties of these hydrogels are highly dependent on the specific monomers used in their formulation. No studies have been published on the incorporation of this compound into hydrogel networks.

Intermediate for Further Polymer Modifications: The acrylamide functional group is versatile and can be used as a handle for further chemical modifications of a polymer backbone. However, there is no evidence in the current literature that this compound has been used for this purpose.

Advanced Derivatization Techniques in Analytical Chemistry for N Benzyl N 2 Fluorobenzyl Acrylamide Detection

Pre-column and Post-column Derivatization Strategies

Derivatization techniques can be applied either before (pre-column) or after (post-column) chromatographic separation. The choice of strategy depends on the analyte's properties, the complexity of the sample matrix, and the specific requirements of the analytical method.

Pre-column Derivatization: This is the more common approach for acrylamide (B121943) and its analogues. The analyte is chemically modified prior to its introduction into the chromatographic system. This strategy offers several advantages, including the removal of excess derivatizing reagent during sample cleanup and the ability to optimize the reaction conditions independently of the chromatographic separation. For N-Benzyl-N-(2-fluorobenzyl)acrylamide, pre-column derivatization could involve targeting the reactive double bond of the acrylamide moiety. For instance, methods developed for acrylamide that involve bromination or the addition of thiol-containing reagents could be adapted. documentsdelivered.comnih.gov A method for determining acrylamide in food samples utilizes pre-column derivatization with potassium bromate (B103136) and potassium bromide to form the more readily analyzable 2-bromopropenamide. nih.gov Similarly, aminoglycoside antibiotics have been analyzed using pre-column derivatization with 2,4,6-trinitrobenzenesulphonic acid. academicjournals.org

Post-column Derivatization: In this strategy, the derivatization reaction occurs after the analyte has been separated on the chromatographic column and before it reaches the detector. This approach is useful when the derivative is unstable or when the derivatization reaction is not selective and could modify other components in the sample matrix. While less common for acrylamide analysis, it remains a viable option if a suitable rapid, high-yield reaction can be identified for the separated this compound.

Derivatization Reagents and Reaction Optimizations

The selection of a derivatization reagent is crucial and is based on the functional groups present in the analyte. For this compound, the key reactive site is the carbon-carbon double bond, which is susceptible to addition reactions.

Common Reagents for Acrylamides:

Brominating Agents: A mixture of potassium bromide (KBr) and potassium bromate (KBrO₃) can be used to brominate the double bond of acrylamide, forming 2-bromopropenamide. documentsdelivered.comnih.gov This derivative is more amenable to analysis by both HPLC and GC.

Thiol-Containing Reagents: Reagents with sulfhydryl groups, such as D-cysteine or 2-mercaptobenzoic acid, can add across the double bond of acrylamide. researchgate.netresearchgate.net This Michael addition reaction creates a stable thioether derivative that can be readily analyzed by LC-MS/MS. researchgate.netresearchgate.net

Silylating Agents: For GC analysis, silylating reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used. gcms.czthermofisher.com These reagents increase the thermal stability and volatility of the analyte, making it more suitable for GC-MS. gcms.czthermofisher.com

Xanthydrol: This reagent reacts with acrylamide to form N-xanthyl acrylamide, a derivative suitable for GC-MS analysis. sigmaaldrich.comnih.gov The reaction can be performed directly in an aqueous medium under mild conditions. sigmaaldrich.com

Reaction Optimization: To ensure the derivatization reaction is complete and reproducible, several parameters must be optimized. numberanalytics.com

Temperature: The reaction rate is significantly influenced by temperature. For example, the derivatization of acrylamide with D-cysteine is optimized at 90°C. nih.gov

pH: The pH of the reaction medium can affect the reactivity of both the analyte and the reagent. A pH of 6.5 is optimal for the D-cysteine derivatization of acrylamide. nih.gov

Reaction Time: The time required for the reaction to reach completion must be determined. The D-cysteine reaction with acrylamide requires a heating time of 50 minutes for optimal results. nih.gov

Reagent Concentration: The concentration of the derivatizing reagent should be sufficient to ensure complete reaction with the analyte without causing significant interference from excess reagent.

The table below summarizes optimized conditions for various acrylamide derivatization reactions, which could serve as a starting point for developing methods for this compound.

Derivatization ReagentAnalyteOptimal ConditionsReference
D-cysteineAcrylamide3.0 mg reagent, pH 6.5, 90°C, 50 min researchgate.netnih.gov
XanthydrolAcrylamide1.6 mM reagent, 0.05 M HCl, 30 min, ambient temp. sigmaaldrich.com
Potassium Bromide/BromateAcrylamideReaction at 4°C for 90 min documentsdelivered.com
FlavanolAcrylamideReaction at 40°C for 1 min in a non-aqueous system nih.gov

Chromatographic Separation Enhancements through Derivatization (e.g., HPLC, GC)

Derivatization is a powerful tool for improving the chromatographic behavior of analytes like this compound.

Gas Chromatography (GC): The direct analysis of many polar and non-volatile compounds by GC is often challenging. Derivatization can significantly increase the volatility and thermal stability of an analyte. jfda-online.com For instance, the silylation of acrylamide with MSTFA results in a more thermally stable derivative that is better suited for GC-MS analysis compared to the underivatized form. gcms.czthermofisher.com Similarly, converting this compound to a more volatile derivative, perhaps through silylation or another suitable reaction, would be essential for successful GC analysis. Derivatization can also improve chromatographic peak shape and resolution. jfda-online.com

High-Performance Liquid Chromatography (HPLC): In HPLC, derivatization is often used to enhance the detectability of an analyte rather than to alter its volatility. By introducing a chromophore or fluorophore into the molecule, detection by UV-Vis or fluorescence detectors can be significantly improved. For example, the bromination of acrylamide to 2-bromopropenamide allows for better retention and peak response in reverse-phase HPLC with UV detection. nih.gov For this compound, which already contains aromatic rings, derivatization could be employed to shift the absorption wavelength to a region with less interference or to introduce a fluorescent tag for ultra-sensitive detection.

Mass Spectrometric Detection Improvements via Derivatization

Mass spectrometry (MS) is a highly sensitive and selective detection method. Derivatization can further enhance its performance in several ways. jfda-online.com

Increased Ionization Efficiency: Derivatization can introduce functional groups that are more easily ionized, leading to a stronger signal and lower detection limits. For example, fluoroacyl derivatives can improve detectivity in negative chemical ionization MS. jfda-online.com

Characteristic Fragmentation: A well-chosen derivatizing agent can direct the fragmentation of the analyte in the mass spectrometer, producing characteristic ions that are unique to the derivative. This enhances the specificity of the analysis and aids in structural confirmation. The derivatization of cocaine metabolites with pentafluoropropionic anhydride, for instance, improves chromatographic efficiency and likely provides specific fragmentation patterns for confident identification. jfda-online.com

Mass Shift: By increasing the molecular weight of the analyte, derivatization shifts the mass-to-charge ratio (m/z) of the molecular ion and its fragments to a higher mass region. This can move the signal away from low-mass background interferences, thereby improving the signal-to-noise ratio. jfda-online.com The use of MSTFA as a derivatization reagent for acrylamide enhances both sensitivity and selectivity in MS analysis. thermofisher.com

The table below outlines how different derivatization approaches can enhance MS detection.

Derivatization ApproachEnhancement MechanismPotential Benefit for this compound
Silylation (e.g., with MSTFA)Increased volatility and thermal stabilityEnables GC-MS analysis, potentially with enhanced sensitivity. gcms.czthermofisher.com
Acylation (e.g., with anhydrides)Increased volatility, improved detectivity (especially with fluorinated groups)Could improve GC separation and provide specific fragmentation patterns for MS. jfda-online.com
Alkylation/BenzylationIncreased molecular weight, improved stabilityShifts ions to a higher m/z range, reducing background interference. researchgate.net
Thiol Addition (e.g., with cysteine)Increased polarity, stable derivative formationSuitable for LC-MS/MS, potentially creating predictable fragmentation for quantification. researchgate.net

Chiral Derivatization for Enantiomeric Analysis (if applicable)

Chiral derivatization is employed to separate enantiomers, which are non-superimposable mirror images of a chiral molecule. This process involves reacting the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers have different physical properties and can be separated using non-chiral chromatographic techniques. nih.govnih.gov

However, this compound is an achiral molecule as it does not possess a stereocenter. Therefore, chiral derivatization for the purpose of enantiomeric analysis is not applicable to this specific compound.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

The pursuit of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. Future research should prioritize the development of sustainable routes to "N-Benzyl-N-(2-fluorobenzyl)acrylamide" that minimize waste and energy consumption.

A comparative analysis of potential green synthesis strategies is presented in Table 1.

Table 1: Comparison of Potential Sustainable Synthetic Routes

Synthetic Route Green Chemistry Principles Addressed Potential Advantages Key Research Challenges
Catalytic Direct Amidation Atom Economy, Waste Reduction High efficiency, reduced byproducts. ucl.ac.uk Catalyst stability and reusability, reaction optimization.
Chemoenzymatic Synthesis Use of Renewable Feedstocks, Mild Conditions High selectivity, biodegradable catalysts (enzymes). numberanalytics.com Enzyme stability, substrate scope, cost of enzymes.

Exploration of Underutilized Reaction Pathways

The reactivity of the acrylamide (B121943) moiety in "this compound" presents numerous opportunities for exploring underutilized reaction pathways. The electron-withdrawing nature of the carbonyl group makes the β-carbon susceptible to nucleophilic attack, opening the door for various conjugate addition reactions.

A significant area for future research is the detailed investigation of Michael addition reactions with a diverse range of nucleophiles. nih.gov This could lead to the synthesis of a library of novel compounds with potentially interesting biological or material properties. Furthermore, the double bond of the acrylamide can participate in various cycloaddition reactions, offering pathways to complex cyclic structures. The exploration of these reactions, particularly in an asymmetric fashion, could yield enantiomerically pure compounds with unique stereochemistry.

Integration with Advanced Catalytic Systems

The integration of advanced catalytic systems can revolutionize the synthesis and functionalization of "this compound". Research in this area should focus on three main classes of catalysts: transition metal catalysts, organocatalysts, and biocatalysts.

Transition Metal Catalysis : Transition metals like palladium, copper, and nickel are widely used in amide synthesis. numberanalytics.com Future work could explore their use in novel cross-coupling reactions to introduce further complexity into the molecule. For instance, palladium-catalyzed reactions could be employed to modify the aromatic rings of the benzyl (B1604629) and fluorobenzyl groups.

Organocatalysis : The use of small organic molecules as catalysts offers a metal-free alternative, reducing concerns about metal contamination in the final product. numberanalytics.com Research into organocatalytic methods for the asymmetric synthesis of "this compound" derivatives could be particularly fruitful.

Biocatalysis : Enzymes offer unparalleled selectivity and operate under mild, environmentally friendly conditions. numberanalytics.com Investigating the use of enzymes, such as lipases or amidases, for the synthesis or modification of this compound could lead to highly efficient and sustainable processes.

Computational Design and Prediction of Novel Analogues

Computational chemistry provides powerful tools for the rational design and prediction of novel analogues of "this compound" with desired properties. Molecular modeling and docking studies can be employed to predict the interaction of these analogues with biological targets, guiding the synthesis of compounds with enhanced activity. nih.govresearchgate.net

By systematically modifying the substituents on the aromatic rings or the acrylamide backbone in silico, researchers can explore a vast chemical space and identify promising candidates for synthesis. This approach can significantly accelerate the discovery of new molecules with applications in medicine, materials science, or other fields. For example, computational screening could identify analogues with improved inhibitory effects on specific enzymes or receptors. nih.gov

Design of Polymers with Tailored Properties for Specific Technological Applications

The acrylamide functional group in "this compound" makes it a valuable monomer for the synthesis of novel polymers. Acrylamide-based polymers are known for their diverse applications, including as thickeners, flocculants, and in textiles. uobaghdad.edu.iqresearchgate.net Future research should focus on the polymerization of "this compound" and its copolymers with other vinyl monomers to create materials with tailored properties. uobaghdad.edu.iqresearchgate.net

The presence of the benzyl and fluorobenzyl groups is expected to impart unique characteristics to the resulting polymers, such as altered solubility, thermal stability, and mechanical properties. For instance, the fluorine atom may enhance the polymer's chemical resistance and modify its surface properties. Research into the synthesis of thermo-responsive or pH-responsive polymers based on this monomer could lead to the development of "smart" materials for applications in drug delivery, sensors, or soft robotics. nii.ac.jp

Table 2: Potential Polymer Applications

Polymer Type Potential Properties Target Applications
Homopolymer Enhanced thermal stability, unique solubility profile High-performance coatings, specialty plastics
Copolymers Tunable mechanical and chemical properties Membranes for separation, advanced hydrogels

Expansion of Analytical Methodologies for Complex Matrices

As the research and application of "this compound" and its derivatives expand, the need for robust analytical methods for their detection and quantification in complex matrices will become increasingly important. While numerous methods exist for the analysis of acrylamide in food, these may need to be adapted for the specific properties of this larger, more complex molecule. researchgate.netnih.gov

Future research in this area should focus on developing and validating sensitive and selective analytical techniques. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS) is a promising approach due to its high specificity and sensitivity. acs.orgthermofisher.com Additionally, the development of novel sample preparation techniques, such as solid-phase extraction (SPE), will be crucial for isolating the target analyte from complex sample matrices and minimizing interferences. researchgate.net

Table 3: Relevant Analytical Techniques

Technique Principle Advantages
HPLC-MS/MS Separation by chromatography, detection by mass spectrometry High sensitivity and selectivity, suitable for complex matrices. acs.orgthermofisher.com
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds, detection by mass spectrometry High resolution, well-established technique. researchgate.net

Q & A

Q. What synthetic routes are recommended for N-Benzyl-N-(2-fluorobenzyl)acrylamide, and how can reaction efficiency be optimized?

Methodological Answer: A two-step approach is commonly employed:

  • Step 1 : Condensation of 2-fluorobenzylamine with benzaldehyde to form the substituted benzylamine intermediate.
  • Step 2 : Reaction with acryloyl chloride under inert conditions (e.g., N₂ atmosphere) to yield the acrylamide derivative. Optimization strategies include:
  • Using excess acryloyl chloride (1.2–1.5 equiv.) to drive the reaction to completion.

  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.

  • Monitoring reaction progress by TLC or in situ FTIR for the disappearance of the amine peak (~1650 cm⁻¹).
    Reference: Analogous synthesis for N-benzyl-N-(tert-butyl)acrylamide achieved 80% yield over two steps .

    Table 1 : Example Reaction Conditions

    StepReagentsSolventTemperatureYield
    1Benzaldehyde, 2-fluorobenzylamineEtOHReflux85%
    2Acryloyl chloride, NEt₃THF0°C → RT75%

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

Methodological Answer:

  • ¹H/¹³C NMR :
  • ¹H NMR : Expect resonances for the acrylamide vinyl protons at δ 6.26–6.42 ppm (m, 2H) and δ 5.50–5.56 ppm (m, 1H). Benzyl protons appear as multiplets at δ 7.21–7.36 ppm.
  • ¹³C NMR : Carbonyl (C=O) at δ ~168 ppm; fluorinated aromatic carbons at δ 115–135 ppm .
    • IR Spectroscopy : Strong C=O stretch at ~1650 cm⁻¹ and C-F stretch near 1200–1100 cm⁻¹ .
    • X-ray Crystallography : Resolve dihedral angles between aromatic rings (e.g., 49.79° in N-Benzyl-N-(4-chlorophenyl)acrylamide) to confirm steric effects .

Q. What safety protocols are critical when handling acrylamide derivatives like this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to prevent dermal/ocular exposure.
  • Ventilation : Use fume hoods due to potential neurotoxic vapors (acrylamide derivatives are Group 2A carcinogens) .
  • Waste Disposal : Neutralize residual acryloyl chloride with 10% NaOH before disposal.
  • Storage : In airtight containers at –20°C to prevent degradation.

Advanced Research Questions

Q. How does the 2-fluorobenzyl substituent influence the crystal packing and intermolecular interactions compared to chloro or methyl analogs?

Methodological Answer:

  • Crystallographic Analysis : Fluorine’s electronegativity enhances dipole interactions (e.g., C–H⋯F) vs. weaker C–H⋯Cl in chloro analogs.
  • Data Collection : Use single-crystal X-ray diffraction (MoKα radiation, λ = 0.71073 Å) to measure dihedral angles and unit cell parameters (e.g., monoclinic P21/n space group observed in N-Benzyl-N-(4-chlorophenyl)acrylamide) .
  • Software Tools : SHELX for structure refinement; Mercury for visualizing packing motifs.

Table 2 : Comparative Crystallographic Data

CompoundSpace GroupDihedral Angle (°)Intermolecular Interactions
2-FluoroP21/c49.79 (benzyl rings)C–H⋯O, C–H⋯F
4-ChloroP21/n68.91 (aryl rings)C–H⋯O, C–H⋯Cl

Q. How can computational modeling predict the electronic effects of the 2-fluorobenzyl group, and validate these against experimental NMR shifts?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA to model electron-withdrawing effects of fluorine on acrylamide’s carbonyl group.
  • NMR Validation : Compare computed chemical shifts (GIAO method) with experimental ¹³C NMR data. For example, fluorine’s para effect reduces electron density on adjacent carbons, shifting δ values by 2–5 ppm .

Q. How can researchers resolve contradictions in reported biological activities (e.g., neurotoxicity vs. anticancer potential) of acrylamide derivatives?

Methodological Answer:

  • Dose-Response Studies : Conduct in vitro assays (e.g., MTT for cytotoxicity) across a concentration range (0.1–100 µM) to identify thresholds for adverse vs. therapeutic effects.
  • Metabolite Tracking : Use LC-MS/MS to detect acrylamide adducts (e.g., N-(2-carbamoylethyl)valine in hemoglobin) and correlate with bioactivity .
  • Epidemiological Meta-Analysis : Critically evaluate cohort studies for exposure misclassification (e.g., dietary acrylamide vs. smoking) .

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